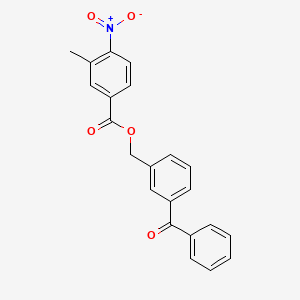

![molecular formula C18H8Br2F4N4O2 B4584845 N-(2,4-dibromo-6-fluorophenyl)-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4584845.png)

N-(2,4-dibromo-6-fluorophenyl)-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves multi-step chemical reactions starting from various precursors. For example, compounds similar to the target molecule have been synthesized by condensation reactions, cyclization processes, and the use of specific reagents to introduce functional groups such as fluorine and trifluoromethyl groups. These methods demonstrate the complex yet flexible synthetic routes available for creating pyrazolo[1,5-a]pyrimidine derivatives with specific substituents, showcasing the compound's structural versatility and potential for modification to enhance biological activity or alter chemical properties (Gregg et al., 2007).

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives is characterized by the presence of a pyrazolo[1,5-a]pyrimidine core, often substituted with various groups that influence the compound's physical and chemical properties. Crystal structure analysis, NMR, and X-ray diffraction techniques are commonly used to determine the precise arrangement of atoms within these molecules. For instance, studies have revealed how specific substituents influence the overall molecular geometry, electron distribution, and intermolecular interactions, contributing to the compound's stability and reactivity (Ju et al., 2015).

Chemical Reactions and Properties

Pyrazolo[1,5-a]pyrimidine derivatives engage in various chemical reactions, including nucleophilic substitutions, electrophilic additions, and cycloadditions, influenced by the nature of their substituents. These reactions are crucial for further modifying the compound to enhance its biological activity or to introduce specific functional groups required for certain applications. The reactivity patterns of these compounds highlight their potential as versatile intermediates in organic synthesis and drug discovery (Drev et al., 2014).

Physical Properties Analysis

The physical properties of pyrazolo[1,5-a]pyrimidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure and the nature of their substituents. These properties are crucial for determining the compound's suitability for various applications, including pharmaceutical formulations. Studies on similar compounds have shown how modifications to the molecular structure can significantly alter these physical properties, affecting their pharmacokinetic and pharmacodynamic profiles (Xu et al., 2012).

Chemical Properties Analysis

The chemical properties of pyrazolo[1,5-a]pyrimidine derivatives, including acidity/basicity, reactivity, and stability under various conditions, are key to their function as intermediates in chemical syntheses and their activity as biologically active molecules. The presence of electronegative substituents like fluorine and trifluoromethyl groups can significantly affect these properties by altering electron distribution and molecular polarity. Research has focused on understanding these effects to optimize the compound's chemical behavior for specific applications (Palanki et al., 2000).

Applications De Recherche Scientifique

Synthesis and Structural Insights

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives, including compounds structurally related to N-(2,4-dibromo-6-fluorophenyl)-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, involves multi-step reactions starting from basic heterocyclic amines or carboxylates. These synthetic pathways typically include cyclization reactions, high-temperature condensations, and specific substitutions aimed at introducing various functional groups to the core structure. The structural elucidation of these compounds is achieved through techniques like crystallography, NMR, and IR spectroscopy, providing detailed insights into their molecular frameworks and potential binding interactions (Jasinski et al., 2012).

Biological Activities and Mechanisms

The research on pyrazolo[1,5-a]pyrimidine derivatives has revealed their significant biological activities, particularly in the context of anticancer and anti-inflammatory properties. These compounds exhibit cytotoxicity against various cancer cell lines, including colon, lung, breast, and liver cancers. The mechanism of action often involves the inhibition of specific cellular pathways or interactions with cellular receptors, contributing to their antiproliferative effects. Additionally, some derivatives have been explored for their potential in inhibiting enzymes like 5-lipoxygenase, suggesting a broader therapeutic utility in inflammation and other related disorders (Rahmouni et al., 2016).

Advanced Applications and Molecular Probes

Pyrazolo[1,5-a]pyrimidine derivatives also serve as molecular probes for studying various biological targets. For example, derivatives have been designed to bind selectively to the translocator protein 18 kDa (TSPO), a marker of neuroinflammation, showcasing their utility in neuroscientific research and potential application in diagnosing neurodegenerative diseases through PET imaging. This highlights the compound's role in advancing our understanding of neuroinflammation and its potential in developing diagnostic tools (Damont et al., 2015).

Propriétés

IUPAC Name |

N-(2,4-dibromo-6-fluorophenyl)-5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H8Br2F4N4O2/c19-8-4-10(20)15(11(21)5-8)27-17(29)9-7-25-28-14(18(22,23)24)6-12(26-16(9)28)13-2-1-3-30-13/h1-7H,(H,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRSPJZKSYVAPGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NC3=C(C=NN3C(=C2)C(F)(F)F)C(=O)NC4=C(C=C(C=C4Br)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H8Br2F4N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

548.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,4-dibromo-6-fluorophenyl)-5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

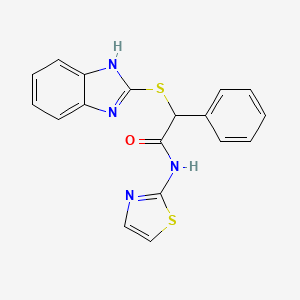

![N-(3,4-dimethylphenyl)-2-{[(4-fluorobenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B4584775.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4584784.png)

![2-[4-[(2-butyl-1H-imidazol-4-yl)methyl]-1-(4-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B4584796.png)

![ethyl 1-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinecarboxylate](/img/structure/B4584807.png)

![N~1~-(2-methoxy-5-nitrophenyl)-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B4584814.png)

![N-[4-(4-nitrophenyl)-1,3-thiazol-2(3H)-ylidene]-1-naphthalenamine hydrobromide](/img/structure/B4584819.png)

![4-{[4-(2,5-dimethylbenzyl)-1-piperazinyl]methyl}-7-methyl-2H-chromen-2-one](/img/structure/B4584827.png)

![3-{3-[(4-chloro-1-naphthyl)oxy]propyl}-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B4584850.png)

![2-(2-fluorophenyl)-4-{4-[2-(phenylthio)ethoxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B4584860.png)

![3-[(cyclopentylacetyl)amino]-N-methylbenzamide](/img/structure/B4584863.png)

![isopropyl 5-(aminocarbonyl)-4-methyl-2-({N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]glycyl}amino)-3-thiophenecarboxylate](/img/structure/B4584875.png)

![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-propylglycinamide](/img/structure/B4584890.png)